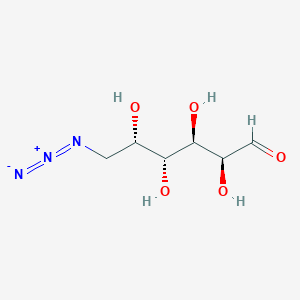

6-Azido-6-deoxy-l-galactose

Descripción general

Descripción

6-Azido-6-deoxy-l-galactose: is a modified sugar molecule where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is notable for its unique chemical properties and reactivity, making it valuable in various biochemical and molecular research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Azido-6-deoxy-l-galactose can be synthesized through microbial oxidation of 1-azido-1-deoxy-d-galactitol using Klebsiella pneumoniae 40bR, followed by isomerization to the aldose form using d-arabinose . The reaction conditions typically involve maintaining an aqueous solution where the compound exists in equilibrium between open-chain, furanose, and pyranose forms .

Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes, ensuring high yield and purity. The compound is then isolated and purified through crystallization techniques.

Análisis De Reacciones Químicas

Substitution Reactions

-

Click Chemistry (1,3-Dipolar Cycloaddition):

-

The most notable reaction of 6-Azido-6-deoxy-l-galactose is its participation in click chemistry . This involves a 1,3-dipolar cycloaddition reaction between the azido group and an alkyne, typically catalyzed by copper(I) .

-

This reaction is widely used for labeling and modifying biomolecules due to its high efficiency, selectivity, and bioorthogonality .

-

Mechanism : The azido group reacts with an alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage .

-

Reagents and Conditions : Copper(I) catalysts, alkynes, and suitable solvent conditions (aqueous or organic) .

-

Applications : Used in labeling glycans, glycoproteins, and other biomolecules for detection and study in biological systems .

Note: BenchChem states Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.

-

-

Reaction Example :

-

Dimerization of propargyl and homopropargyl 6-azido-6-deoxy-glycosides upon 1,3-dipolar cycloaddition .

-

When glucoside was reacted with asparaginic propargyl amide derivative in the presence of (EtO)3PCuI as catalyst, the induced 1,3-dipolar cycloaddition between the alkynyl and azide moieties (Click Reaction) afforded the desired compound .

-

Reduction Reactions

-

Azido Group Reduction:

-

The azido group in this compound can be reduced to an amine group (–NH2).

-

This transformation is typically achieved through hydrogenation or Staudinger reduction.

-

Hydrogenation : The azido group is converted to an amine using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon).

-

Staudinger Reduction : The azido group reacts with a phosphine reagent (e.g., triphenylphosphine) to form an aza-ylide intermediate, which is then hydrolyzed to yield the amine and phosphine oxide.

-

Reagents and Conditions :

-

Hydrogenation: H2 gas, metal catalyst (e.g., Pd/C), and a suitable solvent.

-

Staudinger Reduction: Phosphine reagent (e.g., triphenylphosphine) in an appropriate solvent (e.g., water or organic solvent).

-

-

Applications : The resulting amine-modified sugar can be used for further functionalization or conjugation to other molecules.

-

Metabolic Incorporation and Interactions

-

Incorporation into Glycans :

-

This compound can be metabolically incorporated into glycan structures within biological systems.

-

Due to its structural similarity to natural sugars, it is recognized as a substrate by enzymatic pathways inside cells, leading to its incorporation into glycoconjugates.

-

Labeling of Biomolecules : Studies have shown that treating cells with this azido sugar results in the labeling of proteins and other biomolecules, enabling the visualization and tracking of glycan dynamics within cellular environments.

-

-

Interaction with Glucose Transporters (GLUTs) :

-

Research indicates that this compound can pass through glucose transporters, mimicking glucose uptake .

-

Experiments have demonstrated that the uptake of this compound is inhibited by D-glucose and 2-deoxy-D-glucose (2DG), confirming its interaction with GLUTs .

-

GLUT inhibitors such as cytochalasin B and WZB-117 also inhibit its uptake, further supporting this interaction .

-

In Vivo Studies :

-

Following injection in mice, this compound distributes across various tissues, including the spleen, blood, thymus, and bone marrow.

-

Tissue uptake is significantly higher compared to controls without azide treatment, with peak uptake observed approximately 30 minutes post-injection.

-

-

Other Reactions

-

O-GlcNAc Transferase Substrate:

-

Reaction with GFAT:

Aplicaciones Científicas De Investigación

6-Azido-6-deoxy-L-galactose is an analog of L-galactose with applications in a variety of scientific research fields . It has been investigated for its potential as an inhibitor of the growth and survival of human pathogens, as well as its function as a substrate for click chemistry, enabling the synthesis of sugar-substituted triazoles .

Scientific Research Applications

-

Metabolic Studies: 6-Azido-6-deoxy-D-galactose (6AzGal) serves as a substrate for GLUTs (glucose transporters) and can be utilized to study glucose uptake in cells .

- 6AzGal's glucose-like physicochemical properties allow it to replicate in vivo dynamics similar to 18F-FDG, a common imaging agent used in PET scans .

- 6AzGal can be used in conjunction with multi-parametric immunophenotyping to accurately identify metabolically-activated cells with varying glucose transport activities in ex vivo and in vivo models .

- Fluorescent labeling is observed in cells treated with 6AzGal, primarily within the cytoplasm, and its uptake is confirmed in cell lines such as K562, HL60S, and HCC1806 .

- Studies showed that 6AzGal uptake is suppressed by D-glucose and Cytochalasin B, suggesting it utilizes GLUTs for transport .

- In vivo analysis in mice shows that 6AzGal undergoes widespread diffusion and cellular uptake in tissues like the spleen, blood, thymus, and bone marrow .

- Click Chemistry: this compound can be used as a substrate for Click Chemistry, which allows for the synthesis of novel sugar-substituted triazoles . Click reactions are known for their broad scope, ease of execution, use of readily available reagents, and insensitivity to oxygen and water, with simple work-up and purification procedures .

- Protein Labeling: The per-O-acetylated version of 6AzGlc effectively labels a variety of proteins in mammalian cells .

- Inhibition of Pathogens: this compound has been shown to inhibit the growth and survival of a number of human pathogens .

- Crystallography: this compound monohydrate crystallizes in the α-pyranose form, with the six-membered ring adopting a chair conformation . The structure forms hydrogen-bonded chains, with each molecule acting as both a donor and acceptor of five hydrogen bonds .

Table of Applications

Case Studies

- In vivo Glucose Uptake Analysis: In a study using mice, 6AzGal was injected intraperitoneally, leading to stronger fluorescent labeling signals in tissues such as the spleen, blood, thymus, and bone marrow, indicating widespread diffusion and cellular uptake .

- Inflammation and Ischemic Stroke Models: In lipopolysaccharide (LPS)-induced inflammation models, splenic B and T cells showed higher 6AzGal uptake, while brain immune cells from mice with ischemic stroke injury exhibited increases in subpopulations with high 6AzGal uptake .

- Tumor Xenografts: In K562 tumor xenografts, the co-injection of 6AzGal with a GLUT inhibitor significantly reduced the uptake signal in cancer cells, which is consistent with in vitro GLUT specificity tests .

Mecanismo De Acción

The primary mechanism of action of 6-azido-6-deoxy-l-galactose involves its incorporation into glycan structures through enzymatic processes. The azido group allows for specific labeling and modification of glycans without interfering with natural biological processes . This labeling is dependent on enzymes such as O-GlcNAc transferase and enzymes in the Leloir pathway .

Comparación Con Compuestos Similares

6-Azido-6-deoxy-d-galactose: Similar in structure but differs in stereochemistry.

6-Azido-6-deoxy-l-fucose: Another azido-substituted sugar with different biological properties.

Uniqueness: 6-Azido-6-deoxy-l-galactose is unique due to its specific reactivity and ability to label glycans in a bioorthogonal manner. This makes it an invaluable tool in glycoscience research .

Actividad Biológica

6-Azido-6-deoxy-l-galactose (6AzGal) is a synthetic monosaccharide that has garnered attention in biological research due to its unique properties and potential applications in various fields, including metabolic glycoengineering and cancer research. This article explores the biological activity of 6AzGal, highlighting its mechanisms of action, cellular uptake, and implications for therapeutic applications.

Chemical Structure and Properties

6AzGal is characterized by the presence of an azide group at the 6-position of the galactose molecule. It exists predominantly in the α-pyranose form in crystalline state, adopting a chair conformation. The compound forms hydrogen-bonded chains, with each molecule capable of acting as both a hydrogen bond donor and acceptor .

The biological activity of 6AzGal is primarily attributed to its interaction with glucose transporters (GLUTs). Research indicates that 6AzGal can effectively pass through GLUTs, mimicking glucose uptake. A competition assay demonstrated that the uptake of 6AzGal was inhibited by D-glucose and 2-deoxy-D-glucose (2DG), confirming its recognition by GLUTs .

Key Findings:

- Uptake Mechanism : 6AzGal uptake is dose-dependently inhibited by known GLUT inhibitors such as cytochalasin B and WZB-117 .

- Insulin Response : In differentiated 3T3-L1 adipocytes, insulin stimulation increased the uptake of 6AzGal, suggesting its role in metabolic pathways influenced by insulin .

In Vivo Studies

In vivo experiments have shown that following intraperitoneal injection in mice, 6AzGal diffuses widely across various tissues, including spleen, blood, thymus, and bone marrow. Fluorescent labeling indicated that tissue uptake of 6AzGal was significantly higher compared to controls without azide treatment . The peak uptake was observed at approximately 30 minutes post-injection, followed by a gradual decline .

Table 1: In Vivo Uptake of 6AzGal in Mouse Tissues

| Tissue | Uptake Signal (Fluorescence Intensity) | Time to Peak (min) |

|---|---|---|

| Spleen | High | 30 |

| Blood | Moderate | 30 |

| Thymus | Moderate | 30 |

| Bone Marrow | High | 30 |

Antimicrobial Activity

Preliminary studies suggest that 6AzGal exhibits antimicrobial properties when tested in tissue culture. Its reactivity with cellular structures and glycoconjugates may contribute to this activity, although further investigations are necessary to fully elucidate the mechanisms involved .

Applications in Glycoengineering

The ability of 6AzGal to serve as a substrate for metabolic glycoengineering (MGE) presents significant opportunities for therapeutic applications. MGE involves introducing non-natural monosaccharides into living systems to modify glycosylation patterns on proteins. This modification can enhance pharmacokinetics and therapeutic efficacy .

Propiedades

IUPAC Name |

(2S,3R,4R,5S)-6-azido-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJIJWKSGKYTQ-KCDKBNATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-63-7 | |

| Record name | 6-Azido-6-deoxy-L-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.